molecular formula C11H16ClNO B3143311 3-Chloro-4-(isopentyloxy)aniline CAS No. 5211-06-3

3-Chloro-4-(isopentyloxy)aniline

Cat. No. B3143311
CAS RN: 5211-06-3
M. Wt: 213.7 g/mol
InChI Key: HCMVXTAACGDJEL-UHFFFAOYSA-N
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Description

3-Chloro-4-(isopentyloxy)aniline is a chemical compound with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.71 g/mol . It is a pale yellow to brownish solid. The compound’s structure consists of a chloro-substituted aniline ring attached to an isopentyl ether group.


Synthesis Analysis

The synthesis of 3-Chloro-4-(isopentyloxy)aniline involves the reaction of 4-(isopentyloxy)aniline with thionyl chloride (SOCl₂) . The thionyl chloride replaces the hydroxyl group in the aniline ring with a chlorine atom, resulting in the desired product .


Molecular Structure Analysis

The compound’s molecular structure comprises an aromatic ring (aniline) with a chlorine atom at the 3-position and an isopentyl ether group at the 4-position. The chlorine substitution imparts reactivity and influences its biological activity .


Physical And Chemical Properties Analysis

  • Melting Point : Predicted to be 81.17°C .
  • Boiling Point : Predicted to be 321.91°C at 760 mmHg .
  • Density : Predicted density is 1.10 g/cm³ .
  • Refractive Index : Predicted refractive index at 20°C is 1.54 .

Scientific Research Applications

Synthesis Processes

  • Practical Synthesis : A study by Zhang Qingwen (2011) developed a practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy)aniline. This process is characterized by its use of cheap and readily available materials, robustness, and reduced waste burden, making it suitable for industrial production (Zhang Qingwen, 2011).

Mesomorphic Properties

  • Effects of Polysubstitution on Mesomorphic Properties : Research by Hasegawa et al. (1989) examined the impact of mono-, di-, and trichloro substitution on the nematic-isotropic transition temperature in certain chloro derivatives of aniline. This study provides insights into how chloro and methyl derivatives influence these mesomorphic properties (Hasegawa et al., 1989).

Ortho-Chlorination and Oxidation

  • Ortho-Selective Chlorination : Vinayak et al. (2018) explored the use of 1-chloro-1,2-benziodoxol-3-one for the ortho-selective chlorination and oxidation of aniline derivatives. This demonstrates its utility in generating chlorinated aniline compounds under aqueous conditions (Vinayak et al., 2018).

Adsorption and Removal

  • Adsorption on Halloysite Adsorbents : A study by Słomkiewicz et al. (2017) focused on the adsorption of chloro derivatives of aniline on halloysite adsorbents. This is particularly relevant for the removal of toxic compounds like these derivatives from wastewater, highlighting an environmental application (Słomkiewicz et al., 2017).

Polymeric Applications

  • Synthesis of Polyurethane Cationomers : Research by Buruianǎ et al. (2005) synthesized new compounds, including 2-chloromethyl-N-(2-hydroxybenzilidene)aniline, used as quaternization agents for polyetherurethane. This study provides insights into the use of chloroaniline derivatives in creating polymeric materials with specific properties like fluorescence (Buruianǎ et al., 2005).

Molecular and Vibrational Analysis

  • Vibrational Analysis of Chloroanilines : A study by Revathi et al. (2017) conducted vibrational analysis of various chloroaniline compounds, including 4-chloro-3-(trifluoromethyl)aniline. This research is crucial for understanding the molecular structure and behavior of these compounds (Revathi et al., 2017).

Crystal Structure

  • Crystal Structure Analysis : Su et al. (2013) analyzed the crystal structure of isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, providing valuable information on the structural differences based on the position of chlorine substitution (Su et al., 2013).

Safety And Hazards

: Santa Cruz Biotechnology

properties

IUPAC Name

3-chloro-4-(3-methylbutoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-8(2)5-6-14-11-4-3-9(13)7-10(11)12/h3-4,7-8H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMVXTAACGDJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(isopentyloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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